molecular formula C18H23NO4 B13705556 Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate

Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13705556
M. Wt: 317.4 g/mol
InChI Key: MUPOVRUXZXVSOH-UHFFFAOYSA-N
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Description

Methyl (2R,3S)-3-(Cbz-amino)bicyclo[222]octane-2-carboxylate is a bicyclic compound characterized by its unique structure, which includes a carbobenzyloxy (Cbz) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the amino group: The amino group is introduced via a nucleophilic substitution reaction.

    Protection of the amino group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted side reactions.

    Esterification: The carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Cbz protecting group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate depends on its specific application. In drug development, for example, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of the carbon atoms.

    Bicyclo[2.2.2]octane derivatives: Other derivatives of bicyclo[2.2.2]octane may have different functional groups or substituents.

Uniqueness

Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate is unique due to its specific stereochemistry and the presence of the Cbz-protected amino group. This makes it particularly useful in applications where selective reactivity or specific interactions are required.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 3-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C18H23NO4/c1-22-17(20)15-13-7-9-14(10-8-13)16(15)19-18(21)23-11-12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3,(H,19,21)

InChI Key

MUPOVRUXZXVSOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCC(C1NC(=O)OCC3=CC=CC=C3)CC2

Origin of Product

United States

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